Divergent JAK/STAT Pathway Modulation: Traxillaside Exhibits Minimal Activity vs. Arctigenin's Strong Inhibition
In a luciferase reporter gene assay in HepG2 cells, traxillaside at 5 μM showed only −5.1% inhibition of IFN-γ-induced STAT1 activity and −19.8% inhibition of IL-6-induced STAT3 activity [1]. In contrast, the structurally related aglycone arctigenin, at the same concentration, exhibited 32.6% inhibition of STAT1 and 44.2% inhibition of STAT3 [1]. Trachelogenin, another comparator, showed 77.5% STAT1 and 96.1% STAT3 inhibition [1].
| Evidence Dimension | JAK/STAT pathway inhibition at 5 μM |
|---|---|
| Target Compound Data | Traxillaside: IFN-γ/STAT1: −5.1%; IL-6/STAT3: −19.8% |
| Comparator Or Baseline | Arctigenin: IFN-γ/STAT1: 32.6%; IL-6/STAT3: 44.2%. Trachelogenin: IFN-γ/STAT1: 77.5%; IL-6/STAT3: 96.1% |
| Quantified Difference | Traxillaside shows 37.7 percentage points less STAT1 inhibition and 63.9 percentage points less STAT3 inhibition vs. arctigenin; 82.6 and 115.9 percentage points less vs. trachelogenin |
| Conditions | Luciferase reporter gene assay in HepG2 cells; compounds tested at 5 μM; 24 h incubation |
Why This Matters
For researchers seeking specific JAK/STAT pathway inhibition, traxillaside's lack of activity distinguishes it from arctigenin and trachelogenin, preventing confounding effects in immunomodulatory or anti-inflammatory studies where STAT activation is a desired outcome.
- [1] Zhang L, et al. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi. Molecules. 2014;19(8):11560-11571. DOI: 10.3390/molecules190811560 View Source
